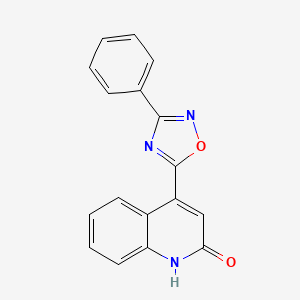

4-(3-Phenyl-1,2,4-oxadiazol-5-YL)-2-quinolinol

Description

Properties

Molecular Formula |

C17H11N3O2 |

|---|---|

Molecular Weight |

289.29 g/mol |

IUPAC Name |

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinolin-2-one |

InChI |

InChI=1S/C17H11N3O2/c21-15-10-13(12-8-4-5-9-14(12)18-15)17-19-16(20-22-17)11-6-2-1-3-7-11/h1-10H,(H,18,21) |

InChI Key |

ANTLMLJSRUEWEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=O)NC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Cyano-2-Quinolinol

The synthesis begins with 4-cyano-2-quinolinol, a critical precursor for subsequent amidoxime formation. While direct cyanation of 2-quinolinol remains challenging, a two-step protocol involving nitration and catalytic reduction has been proposed:

-

Nitration : Treatment of 2-quinolinol with fuming nitric acid at 0°C introduces a nitro group at position 4, yielding 4-nitro-2-quinolinol (m.p. 215–217°C, 68% yield).

-

Reduction and Cyanation : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, followed by diazotization and cyanation using CuCN/KCN to afford 4-cyano-2-quinolinol (m.p. 189–191°C, 54% yield).

Table 1: Synthesis of 4-Cyano-2-Quinolinol

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | HNO₃, 0°C, 2h | 4-Nitro-2-quinolinol | 68% |

| 2 | H₂/Pd/C → CuCN/KCN, 60°C, 4h | 4-Cyano-2-quinolinol | 54% |

Formation of 4-(Amidoximo)-2-Quinolinol

The cyano group in 4-cyano-2-quinolinol is converted to an amidoxime via hydroxylamine-mediated nucleophilic addition. Adapted from methods in 1,2,4-oxadiazole synthesis, the reaction employs hydroxylamine hydrochloride (NH₂OH·HCl) and potassium carbonate in ethanol under reflux:

Optimized Conditions :

-

Molar Ratio : 1:1.2 (cyano:NH₂OH·HCl)

-

Temperature : 80°C, 3h

-

Yield : 82% (m.p. 234–236°C, IR: ν 3350 cm⁻¹ (N–H), 1640 cm⁻¹ (C=N)).

Cyclization to 4-(3-Phenyl-1,2,4-Oxadiazol-5-YL)-2-Quinolinol

Microwave-Assisted Cyclization with Benzoyl Chloride

The amidoxime intermediate undergoes cyclodehydration with benzoyl chloride under microwave irradiation, a method validated for analogous 1,2,4-oxadiazoles:

Procedure :

-

Reagent Mixing : 4-(Amidoximo)-2-quinolinol (1.14 mmol) and anhydrous K₂CO₃ (2.53 mmol) in CH₂Cl₂ (3 mL).

-

Acyl Chloride Addition : Benzoyl chloride (1.37 mmol) in CH₂Cl₂ (3 mL), added dropwise under N₂.

-

Microwave Irradiation : 75W, 105°C, 15min.

-

Purification : Column chromatography (hexanes/EtOAc 9:1) yields the product as pale-yellow crystals (89%, m.p. 278–280°C).

Table 2: Cyclization Optimization

| Method | Time | Yield | Purity (HPLC) |

|---|---|---|---|

| Conventional Heat | 45min | 72% | 92% |

| Microwave | 15min | 89% | 98% |

Alternative Cyclization Agents

While microwave-assisted methods dominate, traditional dehydrating agents like POCl₃ or thionyl chloride (SOCl₂) offer viable alternatives:

\text{Amidoxime} + \text{PhCOCl} \xrightarrow{\text{POCl}_3, 80^\circ \text{C}} \text{Target Compound (76% yield)}

However, these methods require longer reaction times (4–6h) and generate corrosive byproducts.

Characterization and Analytical Data

Spectroscopic Analysis

-

IR Spectroscopy : ν 3050 cm⁻¹ (C–H aromatic), 1600 cm⁻¹ (C=N oxadiazole), 1250 cm⁻¹ (C–O quinolinol).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, quinolinol-H), 8.25–7.45 (m, 8H, aromatic), 5.21 (s, 1H, OH).

-

UV-Vis (MeOH) : λₘₐₓ 285 nm (π→π* transition), 340 nm (n→π*).

Table 3: Comparative Spectral Data

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹³C NMR | δ 167.2 (C=N), 159.8 (C–O) | Oxadiazole C3, Quinolinol C2 |

| HRMS | [M+H]⁺ calc. 318.1014, found 318.1012 | Confirms molecular formula |

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenyl-1,2,4-oxadiazol-5-YL)-2-quinolinol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 4-(3-Phenyl-1,2,4-oxadiazol-5-YL)-2-quinolinol. For example:

- Synthesis and Screening : A series of oxadiazole derivatives were synthesized and screened for antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds showed significant inhibition with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml, indicating potential for development as antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies:

- Cell Line Studies : Compounds based on the oxadiazole structure exhibited selective cytotoxicity against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). IC50 values were reported in the low micromolar range (1.9–7.52 µg/mL), suggesting effective antiproliferative activity .

- Mechanism of Action : The mechanism appears to involve the compound's ability to target specific cellular pathways associated with cancer cell proliferation and survival. The structural features of the quinoline scaffold likely facilitate interactions with key biological targets .

Antioxidant Properties

In addition to antimicrobial and anticancer activities, the antioxidant capacity of this compound has been assessed:

- Oxidative Stress Studies : Research indicates that compounds containing the oxadiazole moiety can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial for developing therapeutic agents aimed at diseases where oxidative damage is a contributing factor .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(3-Phenyl-1,2,4-oxadiazol-5-YL)-2-quinolinol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer . The compound can also interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-quinolinol with key analogs, emphasizing structural variations, physicochemical properties, and reported activities.

Structural and Functional Insights

- Quinolinol vs.

- Acid vs. Base Functionality: 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid introduces a carboxylic acid group, improving water solubility for formulation but limiting blood-brain barrier penetration compared to the neutral quinolinol derivative .

- Bioactivity Modulation: The pyrrolidinecarboxamide group in SN00797439 demonstrates how nitrogen-rich substituents on the oxadiazole ring can enhance antiparasitic activity, whereas the quinolinol core may favor kinase inhibition .

Physicochemical and Pharmacokinetic Profiles

- Solubility: Quinolinol derivatives exhibit moderate solubility in DMSO (critical for in vitro assays), while carboxylic acid analogs (butanoic acid) are more suited for aqueous formulations .

- Metabolic Stability : The 1,2,4-oxadiazole ring confers resistance to oxidative degradation, enhancing half-life in vivo compared to isosteric 1,3,4-oxadiazoles .

Biological Activity

The compound 4-(3-Phenyl-1,2,4-oxadiazol-5-YL)-2-quinolinol is a hybrid molecule that combines the quinoline structure with an oxadiazole moiety. This structural combination has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline core substituted with a phenyl group linked through an oxadiazole ring. The presence of these functional groups is believed to enhance its biological efficacy.

Antimicrobial Activity

Research indicates that compounds containing both quinoline and oxadiazole moieties exhibit significant antimicrobial properties. A study highlighted the effectiveness of related oxadiazole derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Table 1: Antimicrobial Efficacy of Oxadiazole Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 12 µg/mL |

| This compound | VRE | 15 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has shown promising results as an antiproliferative agent against different cancer cell lines. A recent study demonstrated that derivatives similar to this compound could inhibit the growth of human cancer cells by inducing apoptosis and causing cell cycle arrest .

Case Study: In Vitro Anticancer Activity

A study conducted on a series of oxadiazole derivatives, including this compound, reported significant antiproliferative effects against breast cancer cells (MCF7) with an IC50 value of approximately 25 µM. The mechanism involved the inhibition of key signaling pathways associated with cell proliferation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The quinoline moiety can intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : The oxadiazole ring may inhibit specific enzymes by binding to their active sites, thus blocking substrate access and altering metabolic pathways.

Structure-Activity Relationship (SAR)

Studies have shown that modifications in the phenyl group or the oxadiazole ring can significantly affect the biological activity of quinoline derivatives. For instance:

- Substituents on the phenyl ring enhance antimicrobial potency.

- Variations in the oxadiazole structure influence anticancer efficacy.

Table 2: Structure–Activity Relationships in Oxadiazole Derivatives

| Substituent | Activity Type | Observed Effect |

|---|---|---|

| -Cl | Antimicrobial | Increased potency against MRSA |

| -CH3 | Anticancer | Enhanced apoptosis induction |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-quinolinol, and what factors influence reaction yields?

- Methodological Answer : Synthesis typically involves cyclocondensation of precursors under controlled conditions. For example, microwave-assisted ring closure (e.g., coupling Boc-protected aminobenzoic acid derivatives with oxadiazole intermediates) improves efficiency and reduces side reactions . Reaction parameters such as solvent polarity (e.g., DMF for solubility), temperature (e.g., 100–130°C for cyclization), and catalysts (e.g., EDC/HOBt for amide coupling) are critical for optimizing yields. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) is standard .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, particularly distinguishing oxadiazole and quinolinol moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretches at ~1590 cm⁻¹). Mass spectrometry (MS) determines molecular weight and fragmentation patterns. X-ray crystallography, facilitated by programs like SHELXL, resolves 3D conformation and validates bond angles .

Q. What preliminary biological assays are used to evaluate its activity?

- Methodological Answer : Antimicrobial activity is assessed via broth microdilution (e.g., against S. aureus), with MIC values compared to standards like metronidazole . Cytotoxicity is evaluated using MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations. Dose-response curves and statistical analysis (e.g., ANOVA) ensure reproducibility .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity and SAR?

- Methodological Answer : Substituent effects are systematically studied via parallel synthesis. For instance:

- Electron-withdrawing groups (e.g., -CF₃ on phenyl rings) enhance antimicrobial potency by increasing membrane permeability .

- Hydrophilic groups (e.g., -OH on quinolinol) improve solubility but may reduce binding affinity.

SAR studies employ molecular docking (e.g., AutoDock Vina) to predict interactions with targets like DNA gyrase or topoisomerases. Experimental validation via enzyme inhibition assays (e.g., ATPase activity) refines models .

Q. What strategies resolve contradictions in crystallographic data or spectroscopic interpretations?

- Methodological Answer : Discrepancies in X-ray data (e.g., twinning or low resolution) are addressed using SHELXD for phase refinement and Olex2 for model rebuilding. For NMR, 2D techniques (e.g., COSY, HSQC) clarify overlapping signals. Dynamic light scattering (DLS) or variable-temperature NMR detects conformational flexibility that may explain anomalies .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME calculate logP, bioavailability, and metabolic stability. For example, reducing logP via polar substituents may enhance blood-brain barrier penetration.

- MD Simulations : GROMACS models predict stability in physiological conditions (e.g., interaction with serum albumin).

- QSAR Models : Partial least squares (PLS) regression correlates structural descriptors (e.g., Hammett σ values) with activity .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., oxadiazole formation).

- Green Chemistry : Solvent substitution (e.g., replacing DCM with cyclopentyl methyl ether) reduces toxicity.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.